4-(Benzylsulfanyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of 4-(Benzylsulfanyl)benzoic acid and related compounds involves multiple steps, including the use of precursors like 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes. Techniques such as 1H, 13C NMR, UV–VIS, and IR spectroscopy, alongside density functional theory (DFT) methods, are employed for structural confirmation and optimization of molecular geometries (Baul et al., 2009).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are pivotal in elucidating the molecular structure of 4-(Benzylsulfanyl)benzoic acid derivatives. Studies have revealed complex molecular arrangements, including the presence of hydrogen-bonded dimers and extended polymeric structures in solid states, highlighting the compound's intricate molecular interactions (Filho et al., 2019).
Chemical Reactions and Properties
Research has shown that 4-(Benzylsulfanyl)benzoic acid derivatives undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, dependent on the solvent and pH. Such reactivity is crucial for their application in synthesis and material science (Baul et al., 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structures, are significantly influenced by the molecular structure. X-ray crystallography provides detailed insights into the crystalline structures and the impact of molecular arrangements on the physical properties of these compounds (Zugenmaier et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophilic and nucleophilic agents, oxidation and reduction potentials, and the formation of complexes with metals, are essential for the compound's application in organic synthesis and catalysis. Studies using spectroscopic and electrochemical methods have provided valuable information on these properties, highlighting the versatility of 4-(Benzylsulfanyl)benzoic acid derivatives in chemical synthesis (Li et al., 2016).
Scientific Research Applications
-
Self-assembly of functional macrocyclic metal complexes and 4-(phenylazo)benzoic acid
- Application: This study focuses on the self-assembly of functional macrocyclic metal complexes and 4-(phenylazo)benzoic acid, which can display significant structures and photoluminescence properties .
- Method: The compounds were characterized by elemental analysis, IR, UV–Vis, photoluminescence and single crystal X-ray diffraction .
- Results: The study found that the combined compounds show strong fluorescence bands at 402 and 467 nm .
-
Benzoic acid derivatives under pressure: a Raman spectroscopic overview
- Application: This research investigates the efficiency of benzoic acid derivatives under pressure using Raman spectroscopic studies and density functional theory (DFT) calculations .
- Method: The study used Raman spectroscopic studies and DFT calculations to understand the influence of weak, non-bonded interactions in benzoic acid derivatives .
- Results: The study provided an overview of the influence of weak, non-bonded interactions in benzoic acid derivatives .
properties
IUPAC Name |
4-benzylsulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGZCUUCDAVUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309512 |
Source
|
Record name | 4-(benzylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)benzoic acid | |
CAS RN |
22855-95-4 |
Source
|
Record name | NSC212201 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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